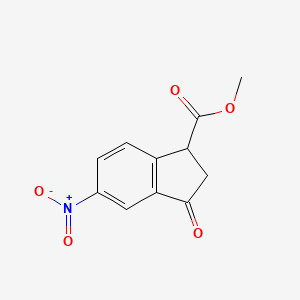

methyl 3-oxo-5-nitro-2,3-dihydro-1H-indene-1-carboxylate

Descripción

Methyl 3-oxo-5-nitro-2,3-dihydro-1H-indene-1-carboxylate is a chemical compound belonging to the indene family Indenes are bicyclic hydrocarbons that consist of a benzene ring fused to a cyclopentene ring This particular compound is characterized by the presence of a nitro group at the 5-position, a keto group at the 3-position, and a carboxylate ester group at the 1-position

Propiedades

IUPAC Name |

methyl 5-nitro-3-oxo-1,2-dihydroindene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c1-17-11(14)9-5-10(13)8-4-6(12(15)16)2-3-7(8)9/h2-4,9H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNIUSOFHAVXFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of methyl 3-oxo-5-nitro-2,3-dihydro-1H-indene-1-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a suitable indene precursor followed by esterification and oxidation reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and oxidizing agents like potassium permanganate. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Methyl 3-oxo-5-nitro-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include sulfuric acid, potassium permanganate, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Methyl 3-oxo-5-nitro-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of methyl 3-oxo-5-nitro-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution also allows it to modify biomolecules, potentially disrupting normal cellular functions.

Comparación Con Compuestos Similares

Methyl 3-oxo-5-nitro-2,3-dihydro-1H-indene-1-carboxylate can be compared with other indene derivatives, such as:

Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate:

Methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate: The presence of additional methyl groups affects its steric properties and reactivity.

1H-Indene, 2,3-dihydro-5-methyl-: This compound lacks the nitro and ester groups, resulting in different chemical behavior and applications.

Actividad Biológica

Methyl 3-oxo-5-nitro-2,3-dihydro-1H-indene-1-carboxylate (CAS Number: 29427-70-1) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Methyl 3-oxo-5-nitro-2,3-dihydro-1H-indene-1-carboxylate has the following chemical structure and properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.195 g/mol |

| CAS Number | 29427-70-1 |

| LogP | 1.529 |

| PSA (Polar Surface Area) | 43.37 Ų |

Biological Activity

Antioxidant Activity

Recent studies have indicated that methyl 3-oxo-5-nitro-2,3-dihydro-1H-indene-1-carboxylate exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can contribute to its neuroprotective effects in various models of oxidative stress-induced damage.

Neuroprotective Effects

In preclinical models, this compound demonstrated protective effects against neuronal cell death induced by amyloid-beta (Aβ) and hydrogen peroxide (H₂O₂). The neuroprotective mechanism appears to be associated with the modulation of oxidative stress pathways and the upregulation of neuroprotective proteins such as Nrf2 and Heme Oxygenase-1, which play crucial roles in cellular defense mechanisms against oxidative damage .

Cholinesterase Inhibition

Methyl 3-oxo-5-nitro-2,3-dihydro-1H-indene-1-carboxylate has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the pathophysiology of Alzheimer's disease. The compound exhibited moderate inhibition of both AChE and BChE, suggesting potential as a therapeutic agent for cognitive disorders .

Study 1: Neuroprotective Mechanisms

In a study published in Molecules, researchers investigated the neuroprotective effects of methyl 3-oxo-5-nitro-2,3-dihydro-1H-indene-1-carboxylate in a mouse model of Alzheimer's disease. The results showed that treatment with the compound significantly reduced Aβ-induced neurotoxicity and improved cognitive function as assessed by behavioral tests .

Study 2: Cholinesterase Inhibition

A separate study focused on the cholinesterase inhibitory activity of this compound. It was found that methyl 3-oxo-5-nitro-2,3-dihydro-1H-indene-1-carboxylate inhibited AChE with an IC₅₀ value of approximately 380 nM. This level of inhibition suggests that it could be a candidate for further development as an anti-Alzheimer's drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.